

An In-depth Technical Guide to 5-Bromo-2-chlorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-chlorobenzaldehyde**

Cat. No.: **B064787**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: **5-Bromo-2-chlorobenzaldehyde** is a pivotal intermediate in the landscape of modern pharmaceutical synthesis, particularly in the development of treatments for type 2 diabetes. Its unique substitution pattern on the benzene ring makes it a valuable building block for complex molecular architectures. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, its key chemical reactions, and essential safety information.

Core Chemical and Physical Properties

5-Bromo-2-chlorobenzaldehyde is an off-white to pale yellow solid at room temperature.^[1] Its structural and physical characteristics are fundamental to its reactivity and handling.

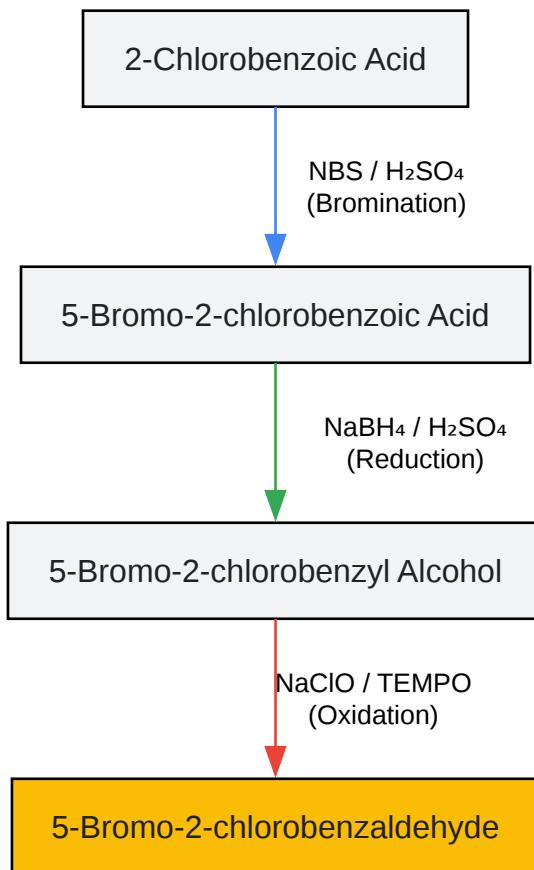
Table 1: Physical and Chemical Properties of **5-Bromo-2-chlorobenzaldehyde**

Property	Value	Source
Molecular Formula	C ₇ H ₄ BrClO	[1] [2] [3]
Molecular Weight	219.46 g/mol	[2]
CAS Number	189628-37-3	[1] [2] [3]
Appearance	Off-white to pale yellow solid/crystal powder	[1]
Melting Point	43-46 °C	[1] [3]
Boiling Point	261 °C at 760 mmHg	[1] [3]
Density	1.698 g/cm ³	[1] [3]
Solubility	Slightly soluble in water. Soluble in Chloroform (sparingly), DMSO (heated), and Methanol (slightly).	[1] [4]
Flash Point	112 °C	[1] [3]
Refractive Index	1.623	[1] [3]
Vapor Pressure	0.012 mmHg at 25°C	[1] [3]
XLogP3	2.7	[1] [2]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification and characterization of **5-Bromo-2-chlorobenzaldehyde**.

Table 2: Spectroscopic Data for **5-Bromo-2-chlorobenzaldehyde**


Spectrum Type	Data	Source
¹ H NMR (400 MHz, CDCl ₃)	δ 10.41 (s, 1H, -CHO), 8.04 (d, J=2.5 Hz, 1H), 7.65 (dd, J=8.3, 2.5 Hz, 1H), 7.35 (d, J=8.6 Hz, 1H)	[1]
Mass Spectrometry (EI)	m/z = 218 (M) ⁺	[4]

Synthesis and Experimental Protocols

The synthesis of **5-Bromo-2-chlorobenzaldehyde** is a critical process, given its importance as a pharmaceutical intermediate. Several methods have been developed, with a key pathway involving the oxidation of 5-bromo-2-chlorobenzyl alcohol. A more modern, efficient, and safer industrial synthesis starts from 2-chlorobenzoic acid.

Logical Workflow for Industrial Synthesis

The following diagram illustrates a common and efficient multi-step synthesis route.

[Click to download full resolution via product page](#)

Caption: Multi-step synthesis of **5-Bromo-2-chlorobenzaldehyde**.

Detailed Experimental Protocols

Protocol 1: Synthesis via Oxidation of 5-bromo-2-chlorobenzyl alcohol

This method involves the oxidation of the corresponding benzyl alcohol. Various oxidizing agents can be employed.

- Method A: Pyridinium Chlorochromate (PCC) Oxidation[5]
 - Add 60 g of PCC and 60 g of silica gel powder to a round-bottom flask.
 - Add 500 mL of dichloromethane and mix.
 - Cool the mixture to 0°C.

- Dropwise, add a solution of 45 g of 5-bromo-2-chlorobenzyl alcohol in 300 mL of dichloromethane while maintaining the temperature at 0°C.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the reaction solution is concentrated (spin-dried).
- Isolate the product via column chromatography to yield **5-Bromo-2-chlorobenzaldehyde**.

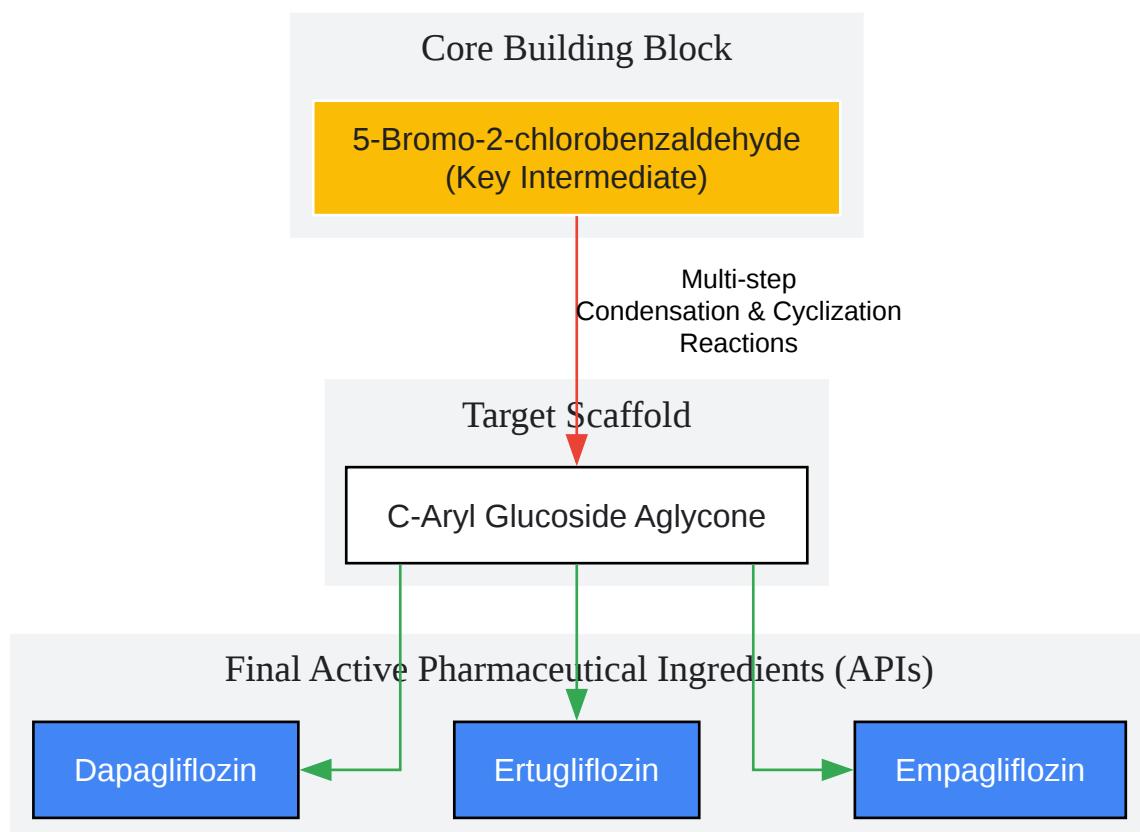
- Method B: Swern Oxidation[\[4\]](#)[\[5\]](#)
 - Dissolve dimethyl sulfoxide (DMSO) (0.26 mol) in dichloromethane at -78°C.
 - Slowly add oxalyl chloride (0.127 mol).
 - After 30 minutes, add a solution of 5-bromo-2-chlorobenzyl alcohol (59 mmol) in chloroform dropwise.
 - After 20 minutes, add triethylamine (40 mL) and allow the mixture to slowly warm to room temperature.
 - Quench the reaction with water (50 mL) and extract several times with ethyl acetate.
 - Combine the organic phases and wash sequentially with 2N hydrochloric acid, water, saturated sodium bicarbonate, and saturated sodium chloride solution.
 - Dry the organic phase over magnesium sulfate and concentrate under vacuum to obtain the product.

Note: While effective, Swern oxidation requires cryogenic temperatures and produces foul-smelling byproducts. PCC/PDC oxidation involves chromium, posing environmental concerns.

[\[5\]](#)

Protocol 2: Improved Synthesis from 2-Chlorobenzoic Acid[\[6\]](#)

This patented method offers higher yields, improved safety, and is more environmentally friendly.


- Step 1: Bromination of 2-Chlorobenzoic Acid
 - Use N-bromosuccinimide (NBS) in a sulfuric acid system to brominate 2-chlorobenzoic acid. This improves selectivity, favoring the 5-bromo isomer.[5][6]
 - The product, 5-bromo-2-chlorobenzoic acid, can be purified by direct water crystallization followed by a single solvent recrystallization, achieving purity >99% and yields up to 80%. [5]
- Step 2: Reduction to 5-Bromo-2-chlorobenzyl Alcohol
 - Reduce the 5-bromo-2-chlorobenzoic acid using a sodium borohydride/sulfuric acid system.[5][6] This method is safer than using borane and more cost-effective than systems involving iodine, with yields reaching 95%. [5]
- Step 3: Oxidation to **5-Bromo-2-chlorobenzaldehyde**
 - Oxidize the 5-bromo-2-chlorobenzyl alcohol using sodium hypochlorite (NaClO) with TEMPO as a catalyst.[5][6]
 - Maintain the reaction temperature between 0-10°C. This method avoids heavy metal pollution and achieves yields of 85-90%. [5]

Chemical Reactivity and Applications in Drug Development

The primary utility of **5-Bromo-2-chlorobenzaldehyde** lies in its role as a key intermediate for synthesizing SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[5][6] The aldehyde group is the main site of reactivity, readily participating in reactions to build more complex molecules.

Role in Pharmaceutical Synthesis

The compound serves as a crucial starting material for drugs like Dapagliflozin, Ertugliflozin, and Empagliflozin.[5][6] The synthesis involves coupling this aldehyde with an aryl or heteroaryl moiety, followed by further transformations.

[Click to download full resolution via product page](#)

Caption: Logical pathway from intermediate to SGLT2 inhibitor APIs.

Safety and Handling

Proper handling of **5-Bromo-2-chlorobenzaldehyde** is essential in a laboratory or industrial setting. It is classified as an irritant.[\[2\]](#)

Table 3: GHS Hazard and Precautionary Information

Category	Code	Statement	Source
Hazard	H302	Harmful if swallowed.	[1] [2]
Hazard	H315	Causes skin irritation.	[2] [7]
Hazard	H319	Causes serious eye irritation.	[2] [7]
Hazard	H335	May cause respiratory irritation.	[2] [7]
Precautionary	P261	Avoid breathing dust/mist/spray.	[7]
Precautionary	P264	Wash skin thoroughly after handling.	[7]
Precautionary	P280	Wear protective gloves/eye protection/face protection.	[7]
Precautionary	P302+P352	IF ON SKIN: Wash with plenty of soap and water.	[7]
Precautionary	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1]

Handling Recommendations:

- Use only in a well-ventilated area.[\[7\]](#)
- Keep away from heat, sparks, and flame.[\[7\]](#)

- Store in a dry, cool, well-ventilated area in a tightly closed container. The material can be air-sensitive, and storage under an inert gas is recommended.[4][7]
- Incompatible with strong oxidizing agents.[7]
- Emergency eye wash fountains and safety showers should be readily available.[7]

Conclusion

5-Bromo-2-chlorobenzaldehyde is a compound of significant industrial and pharmaceutical relevance. Its well-defined chemical properties and established synthetic routes make it an indispensable component in the production of modern antidiabetic drugs. Understanding its synthesis, reactivity, and safety is paramount for professionals engaged in drug discovery and chemical manufacturing. The continued optimization of its synthesis to favor greener, more efficient methods underscores its lasting importance in organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 5-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 10608925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 5-BROMO-2-CHLOROBENZALDEHYDE CAS#: 189628-37-3 [m.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method - Google Patents [patents.google.com]
- 7. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-chlorobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b064787#5-bromo-2-chlorobenzaldehyde-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com